Cas no 2171536-57-3 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols, and a difluorobutanoic acid moiety, which enhances metabolic stability and bioavailability. The methoxymethyl side chain provides steric flexibility, facilitating conformational tuning in target peptides. This compound is particularly valuable for introducing fluorinated motifs into bioactive peptides, improving their resistance to enzymatic degradation and binding affinity. Its high purity and well-defined reactivity make it a reliable building block for advanced peptide-based drug discovery and biochemical research.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid structure
2171536-57-3 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid
CAS No:2171536-57-3
MF:C25H28F2N2O6
MW:490.496434211731
CID:6560303
PubChem ID:165746959
Update Time:2025-06-15

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid
    • 2171536-57-3
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-4,4-difluorobutanoic acid
    • EN300-1501200
    • Inchi: 1S/C25H28F2N2O6/c1-3-25(14-34-2,23(32)28-20(22(30)31)12-21(26)27)29-24(33)35-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,3,12-14H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: MKLNCGKXSFYFSC-UHFFFAOYSA-N
    • SMILES: FC(CC(C(=O)O)NC(C(COC)(CC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F

Computed Properties

  • Exact Mass: 490.19154294g/mol
  • Monoisotopic Mass: 490.19154294g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 732
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 114Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid Pricemore >>

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Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid

Recent Advances in the Study of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic Acid (CAS: 2171536-57-3)

The compound 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid (CAS: 2171536-57-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated structure and Fmoc-protected amino acid moiety, is being explored for its potential applications in peptide synthesis, drug development, and targeted therapeutics. Recent studies have focused on its role as a building block for novel peptide-based drugs, particularly in the context of modulating protein-protein interactions and enhancing metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and biochemical properties of this compound. Researchers highlighted its utility in solid-phase peptide synthesis (SPPS), where its difluorobutanoic acid component contributes to improved peptide stability and bioavailability. The study also demonstrated its compatibility with standard Fmoc-chemistry protocols, making it a versatile tool for peptide engineering. Furthermore, the incorporation of fluorine atoms was shown to enhance the lipophilicity and membrane permeability of resulting peptides, a critical factor in drug design.

In another recent development, a team from MIT reported the use of 2171536-57-3 in the development of protease-resistant peptide therapeutics. Their work, published in Nature Chemical Biology, showcased how the methoxymethyl and difluorobutanoic acid groups confer resistance to enzymatic degradation, thereby extending the half-life of therapeutic peptides in vivo. This property is particularly valuable for applications in oncology and metabolic disorders, where peptide drugs often face rapid clearance.

Ongoing clinical trials are also exploring the potential of derivatives of 2171536-57-3 as inhibitors of specific protein targets involved in inflammatory diseases. Preliminary data suggest that these compounds exhibit high binding affinity and selectivity, with minimal off-target effects. The unique electronic properties imparted by the fluorine atoms appear to play a crucial role in these interactions, as evidenced by computational modeling and X-ray crystallography studies.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 2171536-57-3, as noted in a recent review in Organic Process Research & Development. The review emphasized the need for optimized synthetic routes to improve yield and reduce costs, which will be essential for broader adoption in pharmaceutical manufacturing. Additionally, further pharmacokinetic and toxicological studies are required to fully assess the therapeutic potential of this compound and its derivatives.

In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-4,4-difluorobutanoic acid represents a promising scaffold in medicinal chemistry, with applications ranging from peptide therapeutics to targeted drug delivery. Continued research into its synthetic accessibility, biological activity, and clinical potential will likely uncover new opportunities for innovation in the coming years.

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